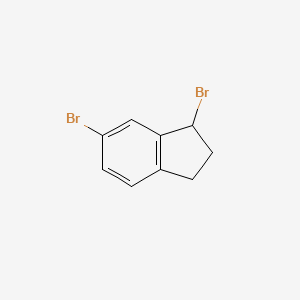

1,6-Dibromo-2,3-dihydro-1H-indene

Description

Significance of Indene (B144670) and Indane Frameworks in Contemporary Organic Synthesis and Materials Science

The indane scaffold is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals. nih.gov Its presence in drugs highlights the therapeutic potential of this structural class. In materials science, the indene framework is a key component in the production of indene/coumarone thermoplastic resins. biosynth.com The ability to readily functionalize the indane and indene skeletons allows for the fine-tuning of their electronic and steric properties, making them valuable building blocks for novel materials with tailored characteristics.

The development of efficient synthetic methods to access and modify these scaffolds is an ongoing focus of chemical research. nih.gov Strategies often involve transition-metal-catalyzed reactions to construct the bicyclic system or to introduce functional groups. nih.gov

The Unique Chemical Landscape of Dihalo-substituted Dihydroindenes

The introduction of two halogen atoms onto the dihydroindene scaffold, creating dihalo-substituted dihydroindenes, dramatically alters the chemical landscape of the molecule. The positions of the halogen atoms are critical in defining the reactivity and potential applications of these compounds. Halogenation can create reactive sites for subsequent chemical transformations, such as cross-coupling reactions, which are fundamental in the construction of more complex molecules. youtube.com

For instance, the presence of bromine atoms, as in 1,6-Dibromo-2,3-dihydro-1H-indene, provides two distinct points for synthetic diversification. The bromine atom on the aromatic ring and the one on the aliphatic portion of the molecule can exhibit different reactivities, allowing for selective functionalization. This differential reactivity is a key feature that makes dihalo-substituted dihydroindenes attractive intermediates in organic synthesis.

Research Imperatives and Strategic Objectives Concerning this compound

The specific compound this compound is a subject of interest due to its potential as a versatile building block. The primary research objectives for this compound revolve around exploring its synthetic utility. Key areas of investigation include:

Selective Functionalization: Developing methods to selectively react at either the C1-bromo or the C6-bromo position. This would enable the stepwise introduction of different functional groups, leading to a wide range of novel indane derivatives.

Cross-Coupling Reactions: Investigating the participation of this compound in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to form new carbon-carbon and carbon-heteroatom bonds. youtube.com

Synthesis of Novel Bioactive Molecules: Utilizing this compound as a starting material for the synthesis of new compounds with potential biological activity. The indane scaffold is a known pharmacophore, and the ability to introduce diverse substituents via the bromo groups could lead to the discovery of new therapeutic agents. nih.govnih.gov

Development of New Materials: Exploring the use of this compound in the synthesis of novel polymers and functional materials. The dibromo functionality allows for the creation of extended, conjugated systems with interesting photophysical or electronic properties.

While detailed research findings on this compound are not extensively published, its structural features and the known reactivity of similar dihalo compounds suggest a promising future for its application in advanced chemical research. The synthesis and characterization of related brominated indane derivatives have been reported, providing a methodological basis for the study of this specific isomer. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,6-dibromo-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVPRXZBSMDAGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1Br)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30702621 | |

| Record name | 1,6-Dibromo-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858224-98-3 | |

| Record name | 1,6-Dibromo-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dibromo-2,3-dihydro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Pathways for 1,6 Dibromo 2,3 Dihydro 1h Indene

Retrosynthetic Analysis and Precursor Design for 1,6-Dibromo-2,3-dihydro-1H-indene

A retrosynthetic approach to this compound suggests that the target molecule can be disconnected at the carbon-bromine bonds. This leads to 2,3-dihydro-1H-indene (indane) as a logical precursor. The primary synthetic challenge then becomes the regioselective introduction of bromine atoms at the 1- and 6-positions of the indane framework.

The synthesis of the indane precursor itself can be achieved through various established methods. One common approach involves the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid or its derivatives, followed by reduction. nih.gov Another strategy is the nickel-catalyzed carboannulation of o-bromobenzyl zinc bromide with acrylates or styrene. organic-chemistry.org The choice of precursor synthesis often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

For the specific target of this compound, a key consideration in precursor design is the directing effect of any existing substituents on the aromatic ring during the subsequent bromination step. Starting with an unsubstituted indane allows for direct bromination, but controlling the regioselectivity can be challenging. Alternatively, a precursor with a directing group that favors bromination at the desired positions could be employed, with the directing group being removed or modified in a later step.

Regioselective Bromination Approaches to Dihydroindene Systems

The introduction of bromine atoms onto the dihydroindene core requires careful consideration of the reaction conditions to achieve the desired regioselectivity, targeting both the aliphatic and aromatic portions of the molecule.

Electrophilic Bromination Methodologies for Alicyclic and Aromatic Moieties

Electrophilic aromatic bromination is a fundamental method for introducing bromine onto the benzene (B151609) ring of the indane system. nih.govwikipedia.org The reaction typically involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. wikipedia.org The catalyst polarizes the bromine molecule, generating a strong electrophile that attacks the electron-rich aromatic ring. libretexts.org The position of bromination is governed by the electronic effects of the alkyl portion of the indane ring, which is an ortho-, para-director.

For the alicyclic part, direct electrophilic bromination is less common. However, under certain conditions, such as the use of bromine in acetic acid, bromination at the benzylic position (C-1) can occur. researchgate.net The choice of solvent and catalyst is crucial in directing the bromination to either the aromatic ring or the benzylic position.

Several brominating agents have been developed to improve regioselectivity and handle the hazardous nature of molecular bromine. nih.gov N-Bromosuccinimide (NBS) is a widely used reagent, often in combination with a radical initiator for allylic or benzylic bromination, but it can also be used for aromatic bromination under specific conditions. nih.govwku.edu Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) have also been employed. nih.gov

Table 1: Reagents for Electrophilic Bromination of Indane Derivatives

| Reagent | Typical Conditions | Target Position | Reference |

|---|---|---|---|

| Br₂/FeBr₃ | Dark, inert solvent | Aromatic ring (positions 4 and 6) | wikipedia.org |

| NBS/Silica gel | Varies | Aromatic ring (regioselective) | nih.gov |

| Br₂/Acetic Acid | Room temperature | Can lead to a mixture of aromatic and benzylic bromination | researchgate.net |

| 1,3-Dibromo-5,5-dimethylhydantoin | Acetic acid | Methylene (B1212753) position of indane-1,3-dione | nih.gov |

Radical-Mediated Bromination Strategies in Indene (B144670) Chemistry

Radical-mediated bromination is a powerful tool for selectively introducing a bromine atom at the benzylic C-1 position of the 2,3-dihydro-1H-indene core. researchgate.net This method typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN, and light. libretexts.org

The reaction proceeds via a free radical chain mechanism. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the weakest C-H bond in the molecule. libretexts.org In the case of indane, the benzylic C-H bond at the C-1 position is significantly weaker than the other C-H bonds, leading to the preferential formation of a stable benzylic radical. This radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of NBS with trace HBr) to form the 1-bromo-2,3-dihydro-1H-indene and a new bromine radical, which continues the chain. libretexts.org

Photobromination, using molecular bromine and light, can also lead to radical substitution at the benzylic position. researchgate.net The control of reaction conditions, particularly the concentration of bromine, is critical to favor substitution over addition to any potential double bonds in related indene systems. libretexts.org

Catalytic Interventions in the Synthesis of Halogenated Indenes

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to halogenated indenes with improved efficiency, selectivity, and sustainability. nih.govrsc.org Lewis acid catalysts are fundamental in electrophilic aromatic bromination, as discussed previously. wikipedia.org

In addition to traditional Lewis acids, other catalytic systems have been explored. For instance, zeolites have been shown to induce high para-selectivity in the electrophilic bromination of some aromatic compounds. nih.gov This is attributed to the shape-selective nature of the catalyst's pores.

Transition metal catalysis has also emerged as a powerful strategy. Palladium-catalyzed cross-coupling reactions, while more commonly used to form C-C or C-N bonds using aryl bromides as substrates, can also be adapted for the synthesis of halogenated arenes, though less directly. nih.gov More relevant are catalytic systems that activate the C-H bond directly for halogenation.

A study on the bromination of tetrahydro-1H-indene utilized LiClO₄ as a Lewis acid catalyst with NBS in acetic acid, leading to the formation of dibromodiacetate derivatives. nih.gov This indicates the potential for catalytic systems to influence the outcome of bromination reactions in indane-related structures. Furthermore, the use of sodium nitrite (B80452) as a catalyst for the aerobic oxidative dibromination of alkenes with aqueous HBr presents a greener alternative to traditional methods. rsc.org

Stereochemical Considerations in the Synthesis of this compound Analogues

While this compound itself has a single chiral center at the C-1 position if the bromine is introduced there, leading to a racemic mixture unless a chiral synthesis is employed, the synthesis of its analogues with additional stereocenters requires careful consideration of stereochemistry.

For instance, in the bromination of indene, the addition of bromine across the double bond can lead to the formation of cis and trans diastereomers. The stereochemical outcome is often dependent on the reaction mechanism. Electrophilic addition of bromine to an alkene typically proceeds through a bromonium ion intermediate, leading to anti-addition and the formation of the trans-dibromide. youtube.com

In the synthesis of diepoxy indene derivatives from dibromodiacetates, the stereochemistry of the starting material dictates the stereochemistry of the final epoxide products. nih.gov The formation of endo-exo and exo-exo orientations of the diepoxides highlights the importance of controlling stereochemistry in the synthesis of complex indane derivatives. nih.gov

The influence of stereochemistry is also evident in the biological activity of indane derivatives. For example, the half-maximal inhibitory concentration (IC₅₀) of certain indane-based compounds can vary significantly between different stereoisomers. nih.gov

Green Chemistry Principles Applied to Dibromination of Dihydroindenes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the dibromination of dihydroindenes involves several key strategies.

One major focus is the replacement of hazardous reagents like molecular bromine. nih.gov In-situ generation of bromine from safer precursors, such as the reaction of HBr with an oxidant like NaOCl, is a viable alternative. nih.gov This approach minimizes the handling and storage of toxic and volatile Br₂.

The use of greener solvents is another important aspect. Water or ethanol (B145695) are often preferred over chlorinated solvents like carbon tetrachloride. rsc.orgresearchgate.net A study on the aerobic oxidative dibromination of alkenes successfully used aqueous HBr, with air as the oxidant and sodium nitrite as a catalyst, demonstrating a highly selective and environmentally benign method. rsc.org

Catalysis is a cornerstone of green chemistry. The use of catalysts, especially those that are recyclable and can operate under mild conditions, can significantly improve the atom economy and energy efficiency of a process. rsc.org The development of catalytic systems that enable the use of safer brominating agents or activate C-H bonds directly for bromination are active areas of research. nih.gov

Table 2: Green Chemistry Approaches in Bromination

| Green Chemistry Principle | Application in Dibromination | Example | Reference |

|---|---|---|---|

| Safer Reagents | Replacing molecular bromine with in-situ generated bromine or other brominating agents. | Using HBr/NaOCl to generate Br₂ in situ. | nih.gov |

| Safer Solvents | Utilizing water or ethanol instead of chlorinated solvents. | Aerobic oxidative dibromination in aqueous HBr. | rsc.org |

| Catalysis | Employing catalysts to improve efficiency and reduce waste. | NaNO₂ catalyzed aerobic bromination. | rsc.org |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Direct C-H bromination minimizes the formation of byproducts. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies for 1,6 Dibromo 2,3 Dihydro 1h Indene

Methodological Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Halogenated Indenes

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including halogenated indenes. youtube.com It provides detailed information about the chemical environment of individual atoms. In high-resolution spectra, spin-spin coupling can cause single peaks to split into multiplets, revealing the number of neighboring protons. youtube.com

2D NMR Techniques for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning NMR signals and determining the connectivity of atoms within a molecule. nih.gov For complex structures like 1,6-Dibromo-2,3-dihydro-1H-indene, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are routinely employed.

COSY spectra reveal correlations between coupled protons, allowing for the tracing of proton-proton connectivity throughout the molecule. This would be crucial for assigning the signals of the methylene (B1212753) protons in the five-membered ring. researchgate.net

HSQC spectra correlate proton signals with their directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.

These techniques, when used in combination, allow for the complete assignment of all proton and carbon signals, confirming the basic framework of the this compound molecule. nih.gov

Advanced Pulse Sequences for Complex Structural Elucidation

For more intricate structural details, advanced NMR pulse sequences can be utilized. Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations between protons and carbons (typically over two to three bonds). This would be instrumental in confirming the positions of the bromine atoms on the indene (B144670) skeleton by observing correlations between protons and the brominated carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule, particularly if chiral centers are present.

Mass Spectrometric Approaches for Isotopic Pattern Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For brominated compounds like this compound, the characteristic isotopic pattern of bromine is a key diagnostic feature.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive isotopic pattern in the mass spectrum of any bromine-containing compound. For a molecule with two bromine atoms, such as this compound, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion. The relative intensities of these peaks will follow a binomial distribution.

Table 1: Theoretical Isotopic Pattern for a Dibrominated Compound

| Ion | Relative m/z | Theoretical Intensity |

| [M]⁺ | M | 100% |

| [M+2]⁺ | M+2 | ~98% |

| [M+4]⁺ | M+4 | ~24% |

This table illustrates the expected isotopic cluster for a molecule containing two bromine atoms, where M is the mass of the ion containing two ⁷⁹Br isotopes.

High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is achieved by distinguishing the exact mass of this compound from other compounds with the same nominal mass. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, revealing the loss of bromine atoms or other fragments, further confirming the molecular structure. researchgate.net Direct insertion probe (DIP) coupled with atmospheric pressure chemical ionization (APCI) mass spectrometry is a method that can be used to characterize brominated compounds with minimal sample preparation. acs.org

Vibrational Spectroscopic Methodologies (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. libretexts.org These two techniques are complementary, as some vibrational modes may be more active in one technique than the other. youtube.comyoutube.com

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com For this compound, the IR spectrum would show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as the aliphatic C-H stretching and bending vibrations of the five-membered ring. The C-Br stretching vibrations would also be present, typically appearing in the lower frequency region of the spectrum.

Raman Spectroscopy : Raman spectroscopy is based on the inelastic scattering of monochromatic light. youtube.com It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov In the Raman spectrum of this compound, the aromatic ring vibrations and the C-C backbone vibrations would be prominent. The C-Br stretching vibrations would also be observable.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-Br | Stretching | 700-500 |

This table provides a general range for the expected vibrational frequencies. The exact positions of the peaks can be influenced by the specific molecular environment.

X-ray Crystallographic Methodologies for Solid-State Structure Determination of Dibrominated Indenes

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. libretexts.org For this compound, obtaining a single crystal of suitable quality would allow for its complete solid-state structural determination.

The resulting crystal structure would provide highly accurate bond lengths, bond angles, and torsion angles. This information would definitively confirm the connectivity of the atoms and the conformation of the five-membered ring. Furthermore, it would reveal the precise positions of the bromine atoms on the indene framework, solidifying the structural assignment. In some cases, X-ray irradiation can cause debromination, which must be considered during data collection and analysis. nih.gov The study of related brominated indene derivatives by X-ray crystallography has provided valuable insights into their molecular geometries. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment in Relevant Analogs

While this compound itself is not chiral, the principles of chiroptical spectroscopy are crucial for determining the absolute configuration of chiral analogs or related chiral halogenated indenes. These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. researchgate.net

Electronic Circular Dichroism (ECD) : ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-visible region. researchgate.net The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with theoretical spectra calculated using methods like time-dependent density functional theory (TD-DFT), the absolute configuration of a chiral molecule can be unambiguously assigned. nih.gov

Vibrational Circular Dichroism (VCD) : VCD is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. nih.gov VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution. americanlaboratory.comcam.ac.uk The experimental VCD spectrum is compared with the theoretically calculated spectrum for a known enantiomer. A good match allows for the confident assignment of the absolute configuration. nih.govums.edu.my

The application of these chiroptical techniques to chiral derivatives of bromoindenes would be essential for establishing their absolute stereochemistry, a critical aspect in fields such as medicinal chemistry and materials science where enantiomeric purity is paramount.

Theoretical and Computational Chemistry Investigations of 1,6 Dibromo 2,3 Dihydro 1h Indene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in describing the electronic landscape of 1,6-Dibromo-2,3-dihydro-1H-indene. These calculations provide insights into the molecule's stability, reactivity, and electronic properties by determining the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions, making it more reactive. For indane derivatives, DFT studies have been employed to calculate these gaps, showing how substituents on the aromatic ring influence the electronic properties. researchgate.net The introduction of two bromine atoms, being electron-withdrawing, is expected to significantly alter the electron distribution and orbital energies compared to the parent indane molecule.

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and electrophilicity index, help in predicting how the molecule will interact with other chemical species. For instance, these descriptors can indicate whether this compound is more likely to act as an electrophile or a nucleophile in a reaction.

Table 1: Calculated Electronic Properties of an Indane Derivative This table illustrates typical electronic properties calculated for an indane derivative using DFT methods. The values for this compound would be specific to its unique structure.

| Property | Representative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | 3.85 eV | A measure of the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |

Conformational Analysis and Energy Minimization Studies of Dibromodihydroindenes

The five-membered ring of the 2,3-dihydro-1H-indene core is not planar, leading to the possibility of different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers of the molecule and determine their relative energies. This process typically involves computational methods to explore the potential energy surface of the molecule.

Energy minimization is a key part of this analysis, where algorithms like the steepest descent or conjugate gradient methods are used to find the geometry with the lowest potential energy, corresponding to a stable conformation. hakon-art.com For this compound, the primary conformational flexibility arises from the puckering of the cyclopentane (B165970) ring. The position of the bromine atoms can influence the stability of these conformers.

The goal is to locate the global energy minimum, which represents the most stable and thus most populated conformation of the molecule at a given temperature. The analysis provides crucial information on the three-dimensional structure that governs the molecule's interactions and reactivity.

Table 2: Example of Energy Minimization Results for Different Conformers This interactive table shows hypothetical energy minimization results for two possible puckered conformations of the five-membered ring in a dihydroindene structure.

| Conformer | Initial Energy (kcal/mol) | Minimized Energy (kcal/mol) | Method Used |

| Envelope (C_s) | 45.8 | 12.3 | Steepest Descent |

| Twist (C_2) | 44.9 | 11.7 | Conjugate Gradient |

Density Functional Theory (DFT) Applications for Spectroscopic Property Prediction and Validation

DFT has proven to be a highly accurate method for predicting the spectroscopic properties of organic molecules. For this compound, DFT can be used to calculate its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

By calculating the harmonic frequencies, researchers can predict the positions of absorption bands in the molecule's infrared spectrum. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. A good agreement between the calculated and experimental vibrational frequencies validates both the computational model and the experimental assignment of the structure. researchgate.net The calculations can also help assign specific vibrational modes to the observed spectral bands, such as C-H stretching, C=C aromatic ring stretching, and C-Br stretching.

Table 3: Comparison of Predicted vs. Experimental Vibrational Frequencies for an Indane Derivative This table provides an example of how DFT-calculated vibrational frequencies are compared with experimental data for a related indane structure.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3085 | 3070 |

| CH₂ Asymmetric Stretch | 2950 | 2945 |

| CH₂ Symmetric Stretch | 2865 | 2860 |

| Aromatic Ring Stretch | 1610 | 1605 |

| C-Br Stretch | 650 | 640 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While energy minimization identifies static, low-energy structures, molecular dynamics (MD) simulations provide a picture of how the molecule behaves over time at a finite temperature. MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing its dynamic nature, including vibrations, rotations, and conformational transitions.

Computational Exploration of Reaction Mechanisms for this compound Transformations

Computational chemistry is extensively used to investigate the mechanisms of chemical reactions, including those that this compound might undergo. By mapping the potential energy surface of a reaction, researchers can identify the transition state—the highest energy point along the reaction pathway—and calculate the activation energy.

For transformations involving this molecule, such as nucleophilic substitution at the bromine-bearing carbons or electrophilic substitution on the aromatic ring, DFT calculations can elucidate the step-by-step mechanism. For example, studies on similar bromo-substituted compounds, like 2,3-dibromo-1,3-butadiene in Diels-Alder reactions, have used DFT to determine whether a reaction proceeds through a concerted or a stepwise mechanism. researchgate.net This type of analysis can predict the most likely products and the conditions required to favor a particular transformation. Computational studies can also explore the regioselectivity of reactions, which is particularly relevant for a molecule with two non-equivalent bromine atoms. researchgate.net

Reactivity Profiles and Mechanistic Studies of 1,6 Dibromo 2,3 Dihydro 1h Indene

Nucleophilic Substitution Reactions on the Brominated Indene (B144670) Core

The bromine atom at the 1-position of the 2,3-dihydro-1H-indene core is a benzylic halide, rendering it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of functional groups at this position. For instance, reaction with nucleophiles such as amines, alcohols, and thiols can lead to the corresponding 1-substituted-6-bromo-2,3-dihydro-1H-indene derivatives. The reaction typically proceeds via an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The stability of the potential benzylic carbocation intermediate can favor the SN1 pathway.

Palladium-Catalyzed Cross-Coupling Reactions of Aryl and Alkyl Bromides (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The bromine atom attached to the aromatic ring at the 6-position is an aryl bromide and is amenable to a variety of palladium-catalyzed cross-coupling reactions. libretexts.org These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net For 1,6-dibromo-2,3-dihydro-1H-indene, this reaction can be performed selectively at the 6-position to introduce a new aryl or vinyl group. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov The general applicability of Suzuki-Miyaura coupling makes it a cornerstone in the synthesis of complex organic molecules. acs.org

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This methodology allows for the introduction of alkynyl moieties at the 6-position of the indene core, leading to the synthesis of various alkynylated derivatives. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. organic-chemistry.org This reaction results in the formation of a new carbon-carbon bond at the vinylic position of the alkene, with the aryl group from the indene core being transferred. organic-chemistry.org The Heck reaction is a versatile method for the arylation of olefins and has been widely applied in organic synthesis. nih.gov

| Reaction | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd Catalyst, Base | 6-Aryl/Vinyl Substituted |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | 6-Alkynyl Substituted |

| Heck | Alkene | Pd Catalyst, Base | 6-Alkene Substituted |

Electrophilic Aromatic Substitution Pathways on the Indene Moiety

The benzene (B151609) ring of the 2,3-dihydro-1H-indene system can undergo electrophilic aromatic substitution reactions. youtube.com The existing substituents, namely the bromine atom and the fused aliphatic ring, will direct incoming electrophiles to specific positions on the aromatic ring. The bromine atom is a deactivating but ortho-, para-directing group. The alkyl group (the fused five-membered ring) is an activating and ortho-, para-directing group. The interplay of these directing effects will determine the regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Reductive Debromination Strategies and Subsequent Functionalization

The bromine atoms in this compound can be selectively or fully removed through reductive debromination. nih.gov This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or metal-based reducing agents. nih.gov Selective reduction of the benzylic bromide at the 1-position can be achieved under milder conditions compared to the more robust aryl bromide at the 6-position. Complete debromination would yield 2,3-dihydro-1H-indene. The resulting debrominated products can then be subjected to further functionalization reactions.

Pericyclic Reactions and Rearrangements Involving the Dihydroindene System

The 2,3-dihydro-1H-indene system itself is not typically a direct participant in common pericyclic reactions like Diels-Alder or electrocyclic ring-opening/closing under normal conditions, as it lacks the required conjugated π-system. adichemistry.comebsco.commsu.edu However, derivatives of this system, where unsaturation is introduced, could potentially undergo such transformations. alchemyst.co.uklibretexts.org For instance, the introduction of double bonds into the five-membered ring could create a diene or dienophile that could participate in cycloaddition reactions. adichemistry.com Rearrangements of the dihydroindene skeleton are also possible under certain conditions, such as acid or heat, potentially leading to isomeric structures.

Directed Ortho-Metalation and Lithiation Strategies for Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.caorganic-chemistry.orgbaranlab.orgwikipedia.org In the context of this compound, a directing group would be required to facilitate lithiation at a specific ortho position. While the bromine atom itself is not a strong directing group, the introduction of a suitable directing group onto the aromatic ring could enable this strategy. For example, if a methoxy (B1213986) or amide group were present, lithiation would be directed to the ortho position. Subsequent reaction with an electrophile would then introduce a new substituent at that specific site. This approach offers a high degree of control over the substitution pattern on the aromatic ring. harvard.edu

Advanced Applications in Organic Synthesis and Materials Science Enabled by 1,6 Dibromo 2,3 Dihydro 1h Indene

Strategic Building Block for Polycyclic Aromatic Hydrocarbon (PAH) Synthesis

The synthesis of extended polycyclic aromatic hydrocarbons (PAHs) is a field of intense research due to their intriguing electronic properties and potential applications in organic electronics. nih.gov While direct evidence for the use of 1,6-Dibromo-2,3-dihydro-1H-indene in PAH synthesis is not extensively documented, its structure is highly amenable to modern synthetic strategies for creating larger aromatic systems. The presence of two bromine atoms allows for its participation in palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of aryl-aryl bonds. nih.gov

One can envision a strategy where the aryl bromide at the 6-position undergoes a Suzuki or Stille coupling with an arylboronic acid or organostannane, respectively, to introduce another aromatic ring. Subsequent functionalization and intramolecular cyclization could then lead to the formation of a larger PAH. Another plausible approach is a palladium-catalyzed [3+3] annulation, where a dihaloaromatic compound is coupled with a bis(boronic ester) to form a new six-membered ring. nih.gov In this context, this compound could potentially be transformed into a corresponding diboronic ester and coupled with another dihaloarene to construct a complex PAH framework.

Furthermore, the bromo-substituent at the 1-position, being benzylic, offers a different mode of reactivity. It can be a precursor for elimination to form an indene (B144670), which can then participate in cycloaddition reactions, such as the Diels-Alder reaction, a classic method for constructing six-membered rings. iupac.org The subsequent aromatization of the cycloadduct would yield a new PAH. The combination of these reactive handles makes this compound a promising, though currently underexplored, building block for the synthesis of novel and complex PAHs.

Precursor in the Construction of Heterocyclic Systems and Fused Ring Structures

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.gov The dual reactivity of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic and fused ring systems. The two bromine atoms can be selectively displaced by different heteroatom nucleophiles to construct rings containing nitrogen, sulfur, or oxygen.

For instance, the aryl bromide at the 6-position is a prime candidate for Buchwald-Hartwig amination reactions. Coupling with primary or secondary amines would introduce a nitrogen substituent, which could then be used in subsequent cyclization reactions to form nitrogen-containing heterocycles fused to the indane framework. Similarly, coupling with thiols would lead to the corresponding aryl thioethers, precursors to sulfur-containing heterocycles. nih.gov

A notable example of the utility of related dihalo-indenes is the site-selective Suzuki-Miyaura reactions of 2,3-dibromo-1H-inden-1-one. researchgate.net These reactions demonstrate that selective functionalization of one bromine atom in the presence of another is feasible, allowing for the stepwise construction of complex molecules. researchgate.net This principle can be extended to this compound, where the differential reactivity of the benzylic bromide and the aryl bromide could be exploited for selective transformations.

Furthermore, a copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazole heterocycles has been developed using aryl halides as starting materials. wikipedia.orgresearchgate.net This suggests a potential pathway where this compound could be used to synthesize novel indazole derivatives. The general synthetic routes to access such heterocyclic systems are outlined in the table below.

| Reaction Type | Potential Heterocyclic Product from this compound | Key Reagents | Relevant Findings |

| Buchwald-Hartwig Amination | Fused Nitrogen Heterocycles | Pd catalyst, ligand, base, amine | Enables formation of C-N bonds, crucial for many bioactive molecules. nih.gov |

| Palladium-catalyzed Thiolation | Fused Sulfur Heterocycles | Pd catalyst, ligand, base, thiol | Provides access to sulfur-containing scaffolds with interesting electronic properties. nih.gov |

| Copper-catalyzed Cyclization | Indazole Derivatives | Cu(I) catalyst, ligand, base | One-pot synthesis of indazoles from aryl halides has been demonstrated. wikipedia.orgresearchgate.net |

Development of Novel Organic Scaffolds for Optoelectronics and Organic Electronics (e.g., Nonfullerene Acceptors)

The field of organic electronics, particularly organic solar cells (OSCs), has seen a surge in the development of non-fullerene acceptors (NFAs) to overcome the limitations of traditional fullerene-based materials. doi.org The 2,3-dihydro-1H-inden-1-one moiety has emerged as a key component in the design of high-performance NFAs, often serving as an electron-withdrawing end-capping group. researchgate.netnih.gov The derivatization of this core structure, including halogenation, plays a crucial role in tuning the electronic properties and device performance. doi.org

While specific studies on this compound for this application are not prevalent, the extensive research on related structures highlights its potential. For example, fluorinated or chlorinated 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile derivatives are used as end-capping groups in NFAs, leading to power conversion efficiencies exceeding 13%. researchgate.net The introduction of halogen atoms can modulate the frontier molecular orbital energy levels (HOMO and LUMO), which is critical for efficient charge separation and transport in OSCs.

The general structure of these A-D-A (Acceptor-Donor-Acceptor) type NFAs often involves a central electron-donating core flanked by electron-accepting end groups. The this compound could be envisioned as a precursor to such an acceptor unit. The bromo-substituents could be either retained to influence the electronic properties or replaced with other functional groups through cross-coupling reactions to further modify the molecular architecture. The table below summarizes the key characteristics of some NFAs based on the indene scaffold.

| NFA Name | Central Building Block | End-Capping Group | Power Conversion Efficiency (PCE) |

| QIP-4F | Imide-functionalized quinoxaline | Fluorinated 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | Not specified in provided text |

| QIP-4Cl | Imide-functionalized quinoxaline | Chlorinated 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | 13.3% researchgate.net |

| IDT-N | Indacenodithiophene (IDT) | 2-(3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile | Not specified in provided text |

| IDT-T-N | Indacenodithiophene (IDT) with thiophene (B33073) spacer | 2-(3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile | Not specified in provided text |

| FICBF | Indeno[1,2-b]fluorene | Fluorinated 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | 7.41% doi.org |

Polymer Chemistry Applications as Monomer or Cross-linking Agent for Advanced Materials

The bifunctional nature of this compound makes it a highly attractive candidate for applications in polymer chemistry, both as a monomer for the synthesis of novel polymers and as a cross-linking agent for modifying existing ones. The two bromine atoms can serve as reactive sites for various polymerization reactions.

As a monomer, this compound could be used in polycondensation reactions. For instance, through Suzuki or Heck polycondensation with a suitable di-boronic acid or di-alkene co-monomer, respectively, polymers incorporating the indane unit into the main chain could be synthesized. Such polymers may exhibit interesting thermal and optical properties due to the rigid indane scaffold. While the polymerization of indene itself through radiation-induced methods has been studied, the use of its dihalo-derivatives in step-growth polymerization remains an area ripe for exploration. nih.gov

The potential of this compound as a cross-linking agent is also significant. nih.gov The two bromine atoms can react with functional groups on pre-existing polymer chains to form covalent bonds, creating a three-dimensional network structure. This cross-linking process can dramatically improve the mechanical strength, thermal stability, and solvent resistance of the polymer. The differential reactivity of the benzylic and aryl bromides could potentially allow for a two-stage cross-linking process, offering greater control over the final material properties.

| Potential Polymer Application | Polymerization/Reaction Type | Expected Outcome |

| Monomer | Suzuki Polycondensation | Formation of a conjugated polymer with the indane unit in the backbone. |

| Monomer | Heck Polycondensation | Synthesis of polymers with vinylene linkages and indane moieties. |

| Cross-linking Agent | Nucleophilic Substitution | Creation of a cross-linked polymer network with enhanced physical properties. |

Methodological Advancements in Carbon-Carbon and Carbon-Heteroatom Bond Formation Facilitated by Halogenated Indenes

The development of new and efficient methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of modern organic synthesis. Halogenated indenes, such as this compound, serve as excellent substrates for exploring and advancing these methodologies, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.

The presence of two bromine atoms at distinct positions (aliphatic C1 and aromatic C6) in this compound presents an opportunity for studying regioselective and sequential cross-coupling reactions. The differential reactivity of the benzylic bromide versus the aryl bromide can be exploited to achieve selective functionalization. For example, under carefully controlled conditions, a Suzuki, Heck, or Sonogashira coupling reaction could be directed to the more reactive C-Br bond, leaving the other intact for a subsequent transformation. organic-chemistry.orglibretexts.orgorganic-chemistry.org

This selective functionalization allows for the synthesis of a wide array of complex molecules from a single, readily available precursor. The table below outlines some of the key cross-coupling reactions that can be facilitated by halogenated indenes.

| Coupling Reaction | Reactants | Bond Formed | Significance |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron Compound | C-C | Highly versatile for creating biaryl and vinyl-aryl structures. researchgate.net |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | C-C | Forms substituted alkenes with high stereoselectivity. organic-chemistry.org |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | C-C | A powerful method for synthesizing conjugated enynes and arylalkynes. libretexts.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | C-N | A key method for the synthesis of arylamines, common in pharmaceuticals. nih.gov |

The study of these reactions with substrates like this compound not only leads to the development of new synthetic routes to valuable compounds but also provides deeper insights into the mechanisms of these fundamental transformations.

Emerging Research Directions and Future Challenges in Dibrominated Dihydroindene Chemistry

Exploration of Unconventional Reactivity Modes for 1,6-Dibromo-2,3-dihydro-1H-indene

The reactivity of halogenated dihydroindenes is typically dominated by nucleophilic substitution at the carbon-bromine bonds. The introduction of a bromine atom at the benzylic C-1 position creates a reactive site susceptible to nucleophilic attack . However, future research is poised to move beyond these conventional pathways. The presence of two bromine atoms on the indane scaffold—one benzylic and one aromatic—invites the exploration of selective and unconventional transformations.

Emerging research directions include the use of electrochemical methods to trigger novel reaction cascades. For instance, electrochemical conditions have been successfully used to achieve cyanomethylation and halocyclization in related systems, demonstrating that electrochemistry can be a powerful tool for generating and utilizing radical intermediates in a controlled manner. acs.orgacs.org This suggests the potential for this compound to participate in electrochemically-induced tandem reactions, leading to complex molecular architectures that are otherwise difficult to access. Furthermore, the dihydroindene scaffold itself is a prevalent structural motif in many biologically active compounds, making the development of new reactivity modes for its derivatives a critical area of investigation .

Sustainable and Scalable Synthesis Paradigms for Halogenated Indenes

The development of environmentally benign and scalable methods for producing halogenated indenes is a significant challenge. Traditional synthesis often relies on harsh reagents and produces substantial waste. Modern synthetic chemistry is increasingly focused on sustainable alternatives.

One promising avenue is electrochemical synthesis, which can replace toxic or hazardous oxidizing and reducing agents and often operates at room temperature, reducing energy consumption. acs.org An efficient electrochemical synthesis of spiro[cyclohexane-1,2′-indene] derivatives has been achieved, highlighting the potential of this green chemistry approach for constructing complex indene-based molecules. acs.org In this method, the halogen atoms are sourced directly from haloacetonitriles, eliminating the need for additional halogenating agents. acs.org

Another key strategy is the development of one-pot reactions that combine multiple transformations into a single, efficient sequence. A facile one-pot synthesis of halogenated pyridin-2(1H)-ones has been demonstrated under Vilsmeier conditions, involving sequential halogenation, formylation, and cyclization. nih.gov Applying similar principles to indene (B144670) synthesis could significantly improve efficiency. Furthermore, various catalytic systems using metals like Rh(I), FeCl3, and PtCl2 have been developed for the synthesis of indene derivatives, offering highly regioselective and efficient routes from readily available starting materials. organic-chemistry.org

| Method | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Electrochemical Halocyclization | Uses constant current to initiate tandem radical additions. | Green conditions, avoids toxic reagents, in-situ generation of reactive species. | acs.org |

| One-Pot Vilsmeier Reaction | Sequential halogenation, formylation, and intramolecular cyclization. | High efficiency, readily available starting materials. | nih.gov |

| Rhodium(I)-Catalyzed Reaction | Reacts 2-(chloromethyl)phenylboronic acid with alkynes. | High yields, regioselectivity dependent on steric nature of substituents. | organic-chemistry.org |

| Iron(III) Chloride-Catalyzed Cyclization | Reacts N-benzylic sulfonamides with internal alkynes. | Extremely high regioselectivity, cleavage of C-N bonds. | organic-chemistry.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like this compound and its derivatives can be significantly accelerated through automation. The integration of artificial intelligence (AI) with robotic experimental platforms represents a paradigm shift in chemical synthesis. youtube.com

Computational Design and Prediction of Novel this compound Derivatives with Tuned Reactivity

Computational chemistry and machine learning are becoming indispensable tools for modern chemical research. Deep learning models, such as those based on BERT architecture, are now being used for global yield prediction. nih.gov By pre-training on millions of reactions, these models can achieve high accuracy and, when applied prospectively, have been shown to reduce the number of failed reactions by over 30%. nih.gov Such tools could be used to optimize the synthesis of this compound derivatives, saving time and resources.

Beyond yield prediction, machine learning can guide the design of molecules with specific reactivity. A significant challenge in computational chemistry is the high cost of accurately calculating reaction barriers. nih.gov Recent advances have shown that machine learning models can be reformulated for data-efficient searching, allowing for the identification of reactions with a desired activation barrier from a large set, using as few as 20 accurately measured (e.g., via DFT) data points. nih.gov This approach could be used to screen virtual libraries of this compound derivatives to find candidates with finely tuned reactivity for specific applications, such as in catalysis or materials science.

| Technique | Application | Key Benefit | Reference |

|---|---|---|---|

| BERT-based Deep Learning | Global reaction yield prediction. | Reduces the number of low-yield or failed reactions, saving resources. | nih.gov |

| Data-Efficient ML Search | Predicting reaction barriers to find a reaction with a target value. | Requires significantly fewer expensive quantum mechanical calculations. | nih.gov |

| Density Functional Theory (DFT) | Investigating stability and properties of stereoisomers. | Provides insights into the most stable molecular configurations. | nih.gov |

Role in Advanced Catalytic Systems and Ligand Design

The indenyl framework, the core of this compound, possesses significant potential in the design of advanced catalysts and ligands. The concept of "non-innocent" ligands—ligands that actively participate in the catalytic cycle through bond-making and bond-breaking—is a frontier in catalysis research.

Recent studies have shown that indenyl ligands can exhibit this non-innocent behavior. For example, rhodium(I) complexes bearing an indenyl ligand can react with perfluorinated boranes, resulting in a hydride migration from the indenyl ring to the metal center and the formation of a new C-B bond. nih.gov This post-synthetic functionalization can boost the catalytic activity in reactions like olefin hydrogenation by up to three orders of magnitude. nih.gov

Furthermore, the olefinic character within the five-membered ring of related structures has inspired the development of hybrid cycloolefin ligands for palladium catalysis. researchgate.net These ligands can covalently bond to the substrate, enabling novel reactivity such as the ipso,ortho-difunctionalization of iodoarenes. researchgate.net Similarly, indenediide palladium pincer complexes have been shown to be highly efficient catalysts for the cycloisomerization of alkynoic acids, operating via a metal-ligand cooperation mechanism. researchgate.net These examples underscore the potential for derivatives of this compound to serve not just as precursors, but as key components in the next generation of smart catalytic systems.

Q & A

Q. Table 1: Reaction Conditions for Halogenation

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cross-coupling | FeCl₃, Grignard reagent, THF, 25°C | 63–85 | |

| Electrophilic bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C → RT | 70–90 |

Basic: How is this compound characterized structurally and spectroscopically?

Methodological Answer:

Characterization involves:

- NMR Spectroscopy : H and C NMR identify substituent positions. For example, diastereotopic protons in the dihydroindene ring appear as overlapping signals at δ 2.9–3.2 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+Ag]+ adducts for enhanced ionization) .

- X-ray Crystallography : Resolves regioselectivity ambiguities, particularly for bromine placement .

Note : Ensure purity (>98%) via HPLC or GC-MS, referencing protocols from NIST-certified databases .

Advanced: How do bromine substituents at positions 1 and 6 influence electronic properties and reactivity?

Methodological Answer:

Bromine’s electron-withdrawing effect alters electronic density, as evidenced by:

- XLogP3 Values : Bromine increases hydrophobicity (e.g., XLogP3 = 3.2 for 1,6-dibromo derivatives vs. 2.1 for non-halogenated analogs) .

- Nucleophilic Substitution : Enhanced reactivity at adjacent carbons due to inductive effects, enabling Suzuki-Miyaura couplings .

- Steric Effects : Bulky bromine atoms may hinder π-π stacking in material science applications .

Q. Table 2: Substituent Effects on Properties

| Substituent | XLogP3 | H-Bond Acceptor Count | Reactivity (S2) |

|---|---|---|---|

| 1,6-Dibromo | 3.2 | 0 | High |

| 4-Fluoro-7-hydroxy | 2.5 | 1 | Moderate |

| 5-Chloro-4-fluoro | 2.8 | 1 | High |

Advanced: What strategies resolve contradictions in spectroscopic data for halogenated dihydroindenes?

Methodological Answer:

Discrepancies often arise from:

- Diastereomer Formation : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers .

- Solvent Effects : Compare NMR spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict H NMR chemical shifts within ±0.1 ppm accuracy .

Case Study : Conflicting C signals in 1,6-dibromo derivatives were resolved via 2D NMR (HSQC, HMBC) to confirm coupling pathways .

Advanced: How is this compound utilized in pharmaceutical scaffold design?

Methodological Answer:

The compound serves as a precursor for:

- Serotonin Receptor Ligands : Scaffold-hopping modifications (e.g., replacing ethyl-2,3-dihydroindene cores) optimize binding to 5-HT receptors .

- Antimicrobial Agents : Bromine enhances lipophilicity, improving membrane penetration in Gram-positive bacteria (MIC = 2–4 µg/mL) .

- Chiral Intermediates : Asymmetric synthesis of (R)- or (S)-configured amines via enzymatic resolution (e.g., Candida antarctica lipase B) .

Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

Key challenges include:

- Byproduct Formation : Over-bromination at positions 2 or 4 can occur; mitigate via slow Br₂ addition and low temperatures .

- Catalyst Degradation : Iron catalysts may oxidize; stabilize with ligands like 1,10-phenanthroline .

- Purification : Use flash chromatography (hexanes/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .

Q. Table 3: Optimization Parameters for Scale-up

| Parameter | Lab Scale (1 mmol) | Pilot Scale (1 mol) |

|---|---|---|

| Reaction Time | 12 h | 24 h |

| Catalyst Loading | 5 mol% | 3 mol% |

| Yield | 85% | 72% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.